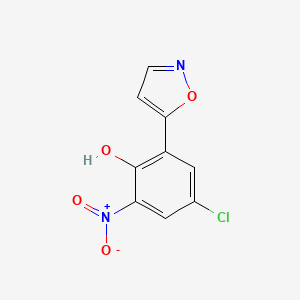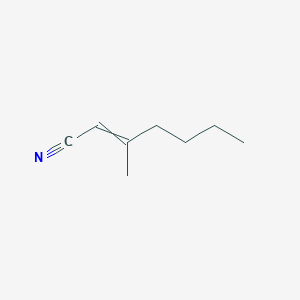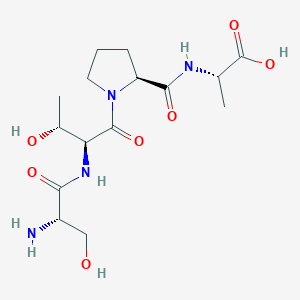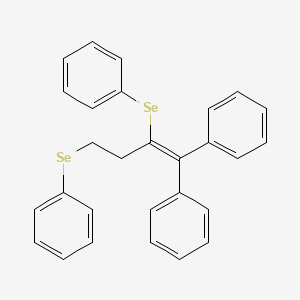![molecular formula C15H22OS B14210921 1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene CAS No. 830320-95-1](/img/structure/B14210921.png)
1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene is an organic compound characterized by the presence of a methoxy group, an oct-1-en-1-yl group, and a sulfanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene typically involves the reaction of 1-methoxy-2-bromobenzene with oct-1-en-1-thiol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the double bond of the oct-1-en-1-yl group, using reducing agents such as sodium borohydride.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced alkanes.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects. Additionally, the methoxy group can influence the compound’s reactivity and interaction with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Similar in having a methoxy group and a benzene ring but differs in the presence of a prop-2-yn-1-yloxy group.
1-Methoxy-2-(methylthio)benzene: Similar in having a methoxy group and a sulfanyl group but differs in the alkyl chain length and structure.
Uniqueness
1-Methoxy-2-[(oct-1-en-1-yl)sulfanyl]benzene is unique due to the presence of the oct-1-en-1-yl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity.
Propriétés
Numéro CAS |
830320-95-1 |
|---|---|
Formule moléculaire |
C15H22OS |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
1-methoxy-2-oct-1-enylsulfanylbenzene |
InChI |
InChI=1S/C15H22OS/c1-3-4-5-6-7-10-13-17-15-12-9-8-11-14(15)16-2/h8-13H,3-7H2,1-2H3 |
Clé InChI |
AZIFSWAHBRQHHQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC=CSC1=CC=CC=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-Bicyclo[2.2.1]heptanylamino)propane-1-sulfonic acid](/img/structure/B14210851.png)
![Glycyl-L-alanyl-N-[(4-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14210864.png)
![Ethanone, 1-[4-(4-methoxyphenyl)-2,6-dimethyl-3-pyridinyl]-](/img/structure/B14210869.png)

![N-[4-(1-Azidopropyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B14210876.png)



![N-{[4-(5-Methyl-1,3-benzoxazol-2(3H)-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14210893.png)



![Triphenyl[4-(pyren-1-yl)phenyl]silane](/img/structure/B14210907.png)

